

2-Chloro-6-nitropyridine spectroscopic data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-6-nitropyridine

Cat. No.: B1362072

[Get Quote](#)

A comprehensive spectroscopic guide for **2-Chloro-6-nitropyridine** is detailed below, designed for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at the expected spectroscopic data, methodologies for acquiring such data, and a generalized workflow for spectral analysis.

Spectroscopic Data

Due to the limited availability of published experimental spectra for **2-Chloro-6-nitropyridine**, the following tables summarize the predicted spectroscopic data based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Chloro-6-nitropyridine**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	8.2 - 8.4	Doublet of doublets (dd)	$J(\text{H3-H4}) \approx 8$, $J(\text{H3-H5}) \approx 1$
H-4	7.8 - 8.0	Triplet (t)	$J(\text{H4-H3}) \approx 8$, $J(\text{H4-H5}) \approx 8$
H-5	7.6 - 7.8	Doublet of doublets (dd)	$J(\text{H5-H4}) \approx 8$, $J(\text{H5-H3}) \approx 1$

Solvent: CDCl_3 . Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2-Chloro-6-nitropyridine**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	150 - 152
C-3	125 - 127
C-4	140 - 142
C-5	120 - 122
C-6	155 - 157

Solvent: CDCl_3 . Reference: CDCl_3 at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for **2-Chloro-6-nitropyridine**

Functional Group	Predicted Wavenumber (cm^{-1})	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium
Asymmetric NO_2 Stretch	1550 - 1520	Strong
Symmetric NO_2 Stretch	1355 - 1335	Strong
Aromatic C=C and C=N Stretch	1600 - 1450	Medium to Strong
C-Cl Stretch	800 - 600	Strong
Aromatic C-H Bend (out-of-plane)	900 - 675	Medium to Strong

Sample Preparation: KBr pellet or ATR.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-Chloro-6-nitropyridine

Ion	Predicted m/z Ratio	Notes
$[M]^+$	158/160	Molecular ion peak, showing isotopic pattern for one chlorine atom (approx. 3:1 ratio).
$[M-NO_2]^+$	112/114	Fragment ion resulting from the loss of a nitro group.
$[M-Cl]^+$	123	Fragment ion resulting from the loss of a chlorine atom.
$[C_5H_3N]^+$	75	Pyridine fragment after loss of Cl and NO_2 .

Ionization Method: Electron Ionization (EI).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption Data for 2-Chloro-6-nitropyridine

Transition	Predicted λ_{max} (nm)	Molar Absorptivity (ϵ , $L\cdot mol^{-1}\cdot cm^{-1}$)
$\pi \rightarrow \pi$	260 - 280	High
$n \rightarrow \pi$	320 - 340	Low

Solvent: Ethanol or Methanol.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **2-Chloro-6-nitropyridine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).
- Data Acquisition:
 - Transfer the solution to a clean 5 mm NMR tube.
 - Place the tube in the NMR spectrometer.
 - Acquire the ^1H NMR spectrum. For a more detailed analysis, 2D NMR experiments like COSY and HSQC can be performed.
 - Acquire the proton-decoupled ^{13}C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH , CH_2 , and CH_3 groups.^[1]
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the spectra using the TMS signal.

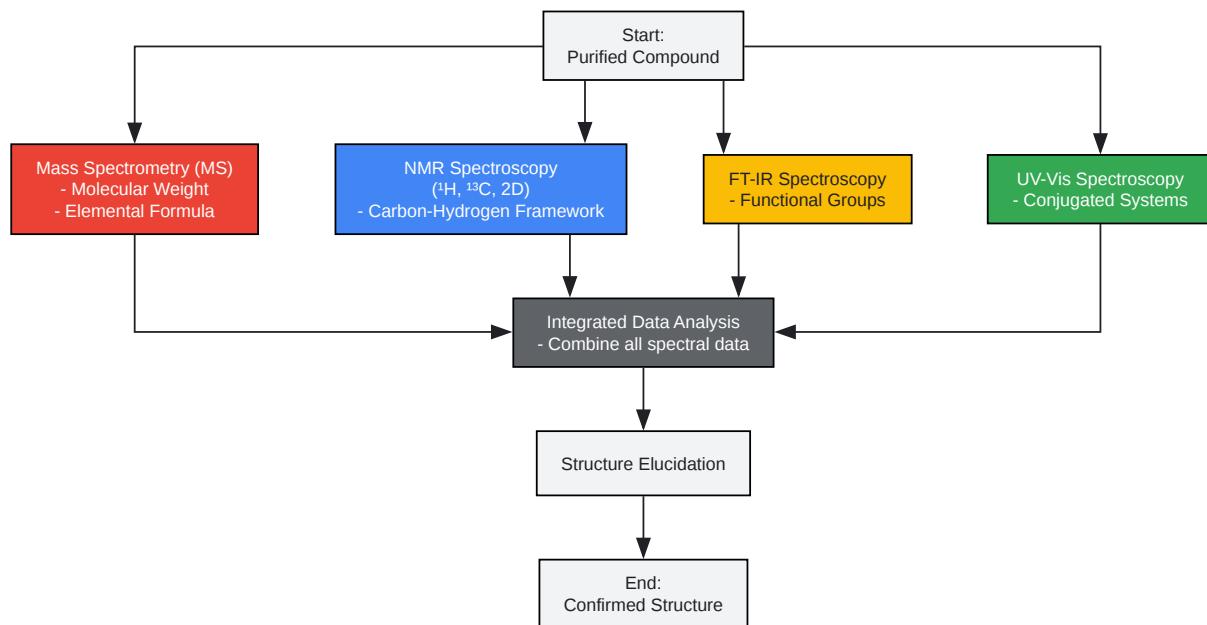
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Grind 1-2 mg of dry **2-Chloro-6-nitropyridine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the mid-IR range.
 - Place the mixture into a pellet die.
 - Apply pressure using a hydraulic press to form a transparent or translucent pellet.

- Background Spectrum: Run a background spectrum of a blank KBr pellet to account for atmospheric and instrumental noise.
- Sample Spectrum: Place the sample pellet in the FT-IR spectrometer's sample holder and acquire the spectrum.
- Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) for volatile compounds.
- Ionization: Ionize the sample using Electron Ionization (EI). In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: A detector records the abundance of each ion at a specific m/z ratio.
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns to elucidate the molecular structure.


Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of **2-Chloro-6-nitropyridine** in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
- Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This is used to subtract the absorbance of the solvent.
- Sample Measurement: Rinse the cuvette with the sample solution, then fill it with the sample solution and place it in the spectrophotometer.

- Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance at each wavelength.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) and determine the molar absorptivity (ϵ) if the concentration is known.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **2-Chloro-6-nitropyridine**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for chemical structure elucidation using various spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-6-methyl-4-nitropyridine | C₆H₅CIN₂O₂ | CID 298607 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-6-nitropyridine spectroscopic data]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1362072#2-chloro-6-nitropyridine-spectroscopic-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com